

"synthesis and discovery of Protein kinase inhibitor 10"

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Compound of Interest

Compound Name: Protein kinase inhibitor 10

Cat. No.: B15522220

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Protein Kinase Inhibitor 10: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase Inhibitor 10, identified by the Chemical Abstracts Service (CAS) number 871317-00-9, is a small molecule inhibitor targeting several protein kinases. Its chemical name is 4-(4-fluorophenyl)-6-(1H-1,2,3,4-tetrazol-5-yl)thieno[3,2-d]pyrimidine. This document provides a technical guide on the available information regarding this compound, including its known biological activity and a plausible synthetic route based on established chemical principles for the thieno[3,2-d]pyrimidine scaffold. It is important to note that a primary scientific publication detailing the original discovery and synthesis of this specific inhibitor is not publicly available. Therefore, the experimental protocols provided herein are representative examples based on analogous compounds.

Core Data Presentation

The primary quantitative data available for **Protein Kinase Inhibitor 10** pertains to its in vitro half-maximal inhibitory concentrations (IC₅₀) against three specific protein kinases. This data is summarized in the table below.

Target Kinase	IC50 (μM)
TAM receptor	28.9[1][2]
FAK (Focal Adhesion Kinase)	13.6[1][2]
KIT (Mast/stem cell growth factor receptor)	2.41[1][2]

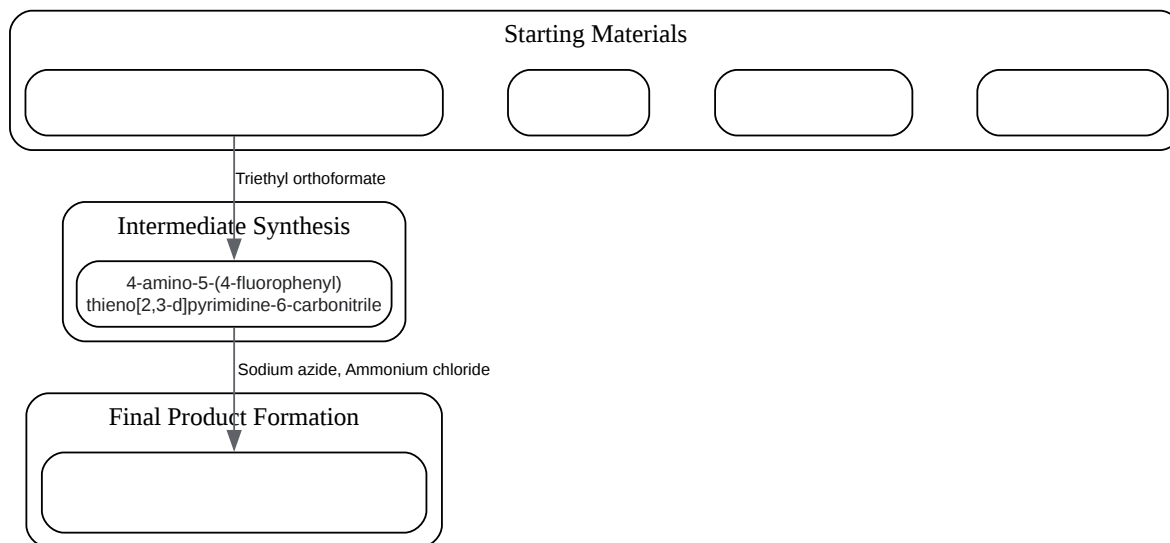
Table 1: In vitro inhibitory activity of **Protein Kinase Inhibitor 10** against target kinases.

Hypothetical Synthesis and Discovery

The discovery of novel kinase inhibitors often involves the screening of compound libraries against a panel of kinases, followed by medicinal chemistry efforts to optimize lead compounds. It is plausible that **Protein Kinase Inhibitor 10** was identified through such a process, leveraging the thieno[3,2-d]pyrimidine scaffold, which is a common core structure in many kinase inhibitors. The 4-fluorophenyl and tetrazolyl moieties were likely selected to optimize potency, selectivity, and pharmacokinetic properties.

Logical Synthesis Workflow

A potential synthetic route to **Protein Kinase Inhibitor 10** is outlined below. This pathway is hypothetical and based on common synthetic methodologies for related thieno[3,2-d]pyrimidine derivatives.



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Caption: Hypothetical synthetic workflow for **Protein Kinase Inhibitor 10**.

Experimental Protocols

The following are generalized, representative experimental protocols for the synthesis and biological evaluation of a compound like **Protein Kinase Inhibitor 10**. These are not from a specific cited source for this molecule but are based on standard laboratory practices.

Synthesis of 4-(4-fluorophenyl)-6-(1H-1,2,3,4-tetrazol-5-yl)thieno[3,2-d]pyrimidine (Hypothetical)

Step 1: Synthesis of 4-amino-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine-6-carbonitrile

- To a solution of 2-amino-4-(4-fluorophenyl)thiophene-3-carbonitrile (1.0 eq) in triethyl orthoformate (10.0 eq), add a catalytic amount of p-toluenesulfonic acid.

- Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the excess triethyl orthoformate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the thieno[2,3-d]pyrimidine intermediate.

Step 2: Synthesis of **Protein Kinase Inhibitor 10**

- Dissolve the intermediate from Step 1 (1.0 eq) in N,N-dimethylformamide (DMF).
- Add sodium azide (3.0 eq) and ammonium chloride (3.0 eq) to the solution.
- Heat the reaction mixture to 120 °C for 12-18 hours in a sealed vessel.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and pour it into ice-water.
- Acidify the aqueous solution with 2N HCl to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum.
- Recrystallize the crude product from ethanol to obtain pure 4-(4-fluorophenyl)-6-(1H-1,2,3,4-tetrazol-5-yl)thieno[3,2-d]pyrimidine.

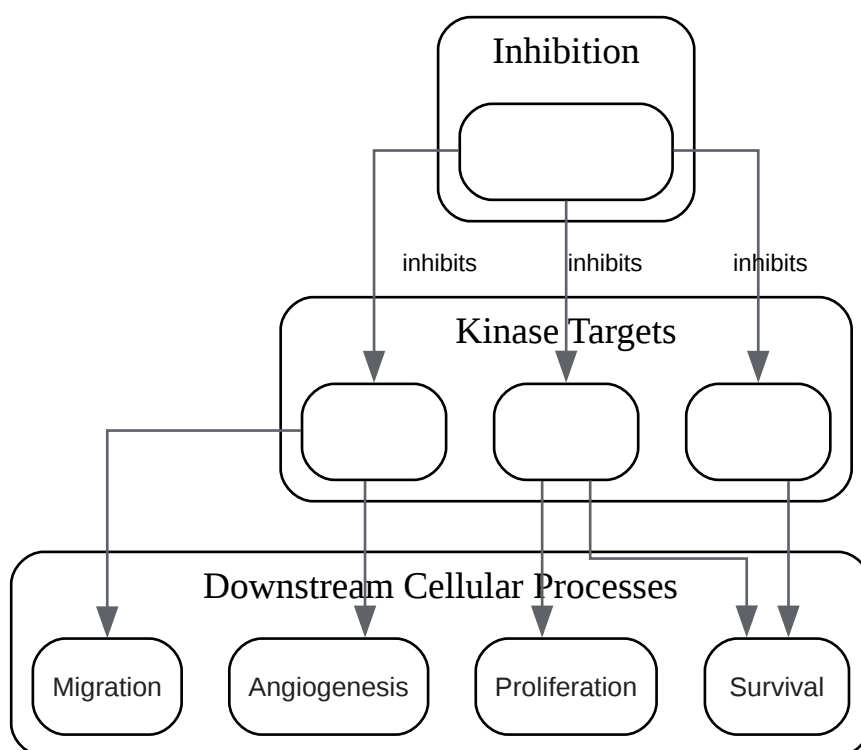
In Vitro Kinase Inhibition Assay (Generic Protocol)

- Prepare a stock solution of **Protein Kinase Inhibitor 10** in dimethyl sulfoxide (DMSO).
- Serially dilute the stock solution to obtain a range of inhibitor concentrations.
- In a 96-well plate, add the recombinant target kinase (e.g., FAK, KIT, or TAM) in a suitable assay buffer.
- Add the diluted inhibitor solutions to the wells.

- Initiate the kinase reaction by adding a substrate peptide and ATP (adenosine triphosphate).
- Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
- Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (^{32}P -ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways

Protein Kinase Inhibitor 10 targets FAK, KIT, and TAM kinases, which are involved in critical cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis.



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Caption: Inhibition of key signaling kinases by **Protein Kinase Inhibitor 10**.

Disclaimer: The information provided in this document, particularly regarding the synthetic protocols and discovery context, is based on general chemical and pharmacological principles due to the absence of a dedicated primary scientific publication for **Protein Kinase Inhibitor 10**. Researchers should validate any experimental procedures.

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